Cas no 167834-48-2 (4-(dimethylamino)-2-methylquinolin-8-ol)
4-(dimethylamino)-2-methylquinolin-8-ol Chemical and Physical Properties
Names and Identifiers
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- 8-Quinolinol, 4-(dimethylamino)-2-methyl-
- 4-(dimethylamino)-2-methylquinolin-8-ol
- 167834-48-2
- RUYLNLZKAUTGGN-UHFFFAOYSA-N
- DB-106164
- SCHEMBL6640636
- 8-hydroxy-2-methyl-4-dimethylaminoquinoline
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- Inchi: 1S/C12H14N2O/c1-8-7-10(14(2)3)9-5-4-6-11(15)12(9)13-8/h4-7,15H,1-3H3
- InChI Key: RUYLNLZKAUTGGN-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2O)C(N(C)C)=CC=1C
Computed Properties
- Exact Mass: 202.110613074Da
- Monoisotopic Mass: 202.110613074Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 36.4Ų
4-(dimethylamino)-2-methylquinolin-8-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-45482868-1.0g |
4-(dimethylamino)-2-methylquinolin-8-ol |
167834-48-2 | 95% | 1.0g |
$1117.0 | 2023-02-05 | |
| Enamine | BBV-45482868-2.5g |
4-(dimethylamino)-2-methylquinolin-8-ol |
167834-48-2 | 95% | 2.5g |
$2316.0 | 2023-10-28 | |
| Enamine | BBV-45482868-5.0g |
4-(dimethylamino)-2-methylquinolin-8-ol |
167834-48-2 | 95% | 5.0g |
$2933.0 | 2023-02-05 | |
| Enamine | BBV-45482868-10.0g |
4-(dimethylamino)-2-methylquinolin-8-ol |
167834-48-2 | 95% | 10.0g |
$3687.0 | 2023-02-05 | |
| Enamine | BBV-45482868-1g |
4-(dimethylamino)-2-methylquinolin-8-ol |
167834-48-2 | 95% | 1g |
$1117.0 | 2023-10-28 | |
| Enamine | BBV-45482868-5g |
4-(dimethylamino)-2-methylquinolin-8-ol |
167834-48-2 | 95% | 5g |
$2933.0 | 2023-10-28 | |
| Enamine | BBV-45482868-10g |
4-(dimethylamino)-2-methylquinolin-8-ol |
167834-48-2 | 95% | 10g |
$3687.0 | 2023-10-28 |
4-(dimethylamino)-2-methylquinolin-8-ol Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 4-(dimethylamino)-2-methylquinolin-8-ol
Exploring the Potential of 4-(dimethylamino)-2-methylquinolin-8-ol (CAS No. 167834-48-2)
The compound 4-(dimethylamino)-2-methylquinolin-8-ol, identified by the CAS registry number 167834-48-2, is a fascinating molecule with significant potential in various scientific and industrial applications. This quinoline derivative has garnered attention due to its unique structural features and promising biological properties. In recent years, researchers have delved deeper into understanding its synthesis, characterization, and applications, particularly in the fields of pharmacology, materials science, and biotechnology.
One of the most notable aspects of 4-(dimethylamino)-2-methylquinolin-8-ol is its structural versatility. The presence of a dimethylamino group at the 4-position and a methyl group at the 2-position introduces significant electronic and steric effects, which influence its reactivity and bioavailability. Additionally, the hydroxyl group at the 8-position contributes to its ability to form hydrogen bonds, making it a valuable component in drug design. Recent studies have highlighted its potential as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
The synthesis of 4-(dimethylamino)-2-methylquinolin-8-ol has been optimized through innovative methodologies. Researchers have employed advanced catalytic systems and green chemistry principles to achieve higher yields and improved purity. For instance, a study published in 2023 demonstrated the use of microwave-assisted synthesis to streamline the production process, reducing reaction times while maintaining product quality. Such advancements underscore the commitment to sustainable practices in chemical manufacturing.
In terms of applications, 4-(dimethylamino)-2-methylquinolin-8-ol has shown promise in several areas. In pharmacology, it has been investigated as a potential anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Preclinical studies have revealed its efficacy in reducing inflammation in animal models, suggesting potential clinical applications. Furthermore, its antioxidant properties make it a candidate for use in skincare products aimed at combating oxidative stress and promoting skin health.
The material science community has also taken interest in this compound for its role in developing advanced materials. Its ability to act as a precursor for metal-free organic frameworks has been explored extensively. Recent research indicates that it can be used to synthesize porous materials with high surface areas, which are valuable for gas storage and catalytic applications. This highlights its potential beyond traditional pharmaceutical uses.
Safety assessment is another critical area where 4-(dimethylamino)-2-methylquinolin-8-ol has been studied extensively. Regulatory agencies require thorough toxicological evaluations before any compound can be approved for commercial use. Recent studies have focused on understanding its acute and chronic toxicity profiles using state-of-the-art methodologies. Results from these studies suggest that it exhibits low toxicity at therapeutic doses, which is encouraging for its prospective use in drug development.
In conclusion, 4-(dimethylamino)-2-methylquinolin-8-ol (CAS No. 167834-48-2) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with advancements in synthesis and application techniques, positions it as a valuable asset in modern research and development efforts. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to make significant contributions to both academic and industrial sectors.
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